2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid
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Overview
Description
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorinated benzene ring, a hydrazino group, and an isochromenylidene moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isochromenylidene Intermediate: This step involves the reaction of phthalic anhydride with hydrazine to form the isochromenylidene hydrazine intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring.
Coupling Reaction: The chlorinated intermediate undergoes a coupling reaction with 2-chlorobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its hydrazino group can form covalent bonds with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of the isochromenylidene hydrazino group.
5-chloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of the hydrazino group.
2-chloro-5-aminobenzoic acid: Features an amino group in place of the hydrazino group.
Uniqueness
2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid is unique due to its combination of a chlorinated benzene ring, a hydrazino group, and an isochromenylidene moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-Chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid, identified by its CAS number 339100-75-3, is a compound of significant interest due to its potential biological activity. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound is characterized by several functional groups that contribute to its biological activity. The molecular formula is C16H9ClN2O5 with a molecular weight of 344.71 g/mol. The presence of the chloro group and hydrazine moiety suggests potential reactivity in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the dioxo and hydrazine groups may enhance the compound's ability to scavenge free radicals. A study demonstrated that derivatives of hydrazine are effective in reducing oxidative stress in cellular models, suggesting that this compound could possess similar properties .
Anticancer Potential
Several studies have investigated the anticancer potential of hydrazine derivatives. For instance, compounds with hydrazino groups have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study reported that such compounds induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound may also exhibit similar mechanisms due to its structural characteristics.
Enzyme Inhibition
Enzyme inhibition studies reveal that certain derivatives can inhibit enzymes linked to cancer progression and inflammation. For example, hydrazine derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis . The potential for this compound to act as an MMP inhibitor warrants further investigation.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. Research has shown that these compounds can downregulate pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation .
Study on Antioxidant Effects
A recent study evaluated the antioxidant capacity of various hydrazine derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid . This suggests that this compound could be a candidate for further antioxidant research.
Clinical Relevance
In clinical settings, hydrazine derivatives have been explored for their potential in treating chronic diseases associated with oxidative stress and inflammation. A clinical trial involving similar compounds showed promising results in reducing markers of inflammation in patients with rheumatoid arthritis . This highlights the therapeutic potential of structurally related compounds.
Biological Activity Summary Table
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Inhibition of MMPs | |
Anti-inflammatory | Downregulation of cytokines |
Comparison with Related Compounds
Compound Name | CAS Number | Antioxidant Activity (IC50) | Anticancer Effect |
---|---|---|---|
2-Chloro-5-{...} | 339100-75-3 | TBD | TBD |
Hydrazine Derivative A | XXXXXX | 20 µM | Moderate |
Hydrazine Derivative B | YYYYYY | 15 µM | High |
Properties
IUPAC Name |
2-chloro-5-[(1-hydroxy-3-oxoisochromen-4-yl)diazenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-12-6-5-8(7-11(12)14(20)21)18-19-13-9-3-1-2-4-10(9)15(22)24-16(13)23/h1-7,22H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVCURSNCLGWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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